Biotin-PEG11-Amine is a biotinylation reagent characterized by its long polyethylene glycol spacer arm consisting of eleven units and a terminal primary amine group. This compound plays a crucial role in biochemical and molecular biology research, particularly in the fields of protein labeling and conjugation. Biotin-PEG11-Amine is primarily utilized for the modification of biomolecules, facilitating the study of protein interactions and the development of diagnostic assays and therapeutic agents .
Biotin-PEG11-Amine is classified as a bioconjugation reagent, specifically designed for applications involving biotinylation. It is derived from biotin, a water-soluble B-vitamin (Vitamin B7), which is essential for various metabolic processes in living organisms. The compound's full chemical designation is 1418022-42-0, indicating its unique identity in chemical databases .
The synthesis of Biotin-PEG11-Amine involves several key steps:
In industrial settings, these processes are scaled up, involving bulk activation and PEGylation in large reactors to produce significant quantities of the compound efficiently .
Biotin-PEG11-Amine has a complex molecular structure comprising three main components:
The molecular formula for Biotin-PEG11-Amine is CHNOS, with a molecular weight of approximately 432.63 g/mol .
Biotin-PEG11-Amine participates in several key chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Biotin-PEG11-Amine primarily involves the following:
The optimal pH range for this reaction is between 6.5 to 7.5, ensuring effective conjugation under physiological conditions .
Biotin-PEG11-Amine exhibits several notable physical and chemical properties:
These properties make Biotin-PEG11-Amine an effective tool for various biochemical applications .
Biotin-PEG11-Amine has diverse applications across scientific fields:
This compound's versatility and effectiveness make it an invaluable asset in both academic research and industrial applications.
Biotin-PEG11-amine (CAS 1418022-42-0) is a specialized biotinylation reagent with the molecular formula C₃₄H₆₆N₄O₁₃S and a molecular weight of 770.97 g/mol [1] [8]. This compound features three distinct molecular domains: (1) a biotin headgroup that binds with extraordinary affinity to avidin and streptavidin proteins (Kd ≈ 10-15 M); (2) a polyethylene glycol (PEG) spacer consisting of 11 repeating ethylene oxide units; and (3) a terminal primary amine group (-NH2) for conjugation chemistry [3] [7]. The canonical SMILES notation (O=C(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)CCCC[C@@H]1SCC@([H])NC2=O) accurately captures the structural complexity of this molecule, including the chiral centers in the biotin moiety that are essential for avidin recognition [4] [10].
The PEG spacer arm in this compound measures approximately 45.2 Å in extended length, providing substantial spatial separation between the biotin group and conjugated molecules [5]. This extended architecture significantly reduces steric interference when the biotin tag engages with sterically demanding binding partners like antibodies or immobilized streptavidin matrices [3] [9]. The compound typically presents as a white to off-white solid that is soluble in both aqueous buffers (up to 25 mg/mL) and polar organic solvents like DMSO [10]. Its storage requirements include protection from light and moisture at -20°C under inert atmosphere to preserve the reactivity of the amine group [8] [10].
Table 1: Structural Characteristics of Biotin-PEG11-Amine
Molecular Property | Specification | Functional Significance |
---|---|---|
Biotin Moiety | Ureido-thiophene ring system | High-affinity avidin/streptavidin binding (Kd ≈ 10-15 M) |
PEG Spacer | 11 Ethylene oxide units (~45.2 Å) | Reduces steric hindrance; enhances solubility |
Terminal Functional Group | Primary amine (-NH2) | Forms stable amide bonds with carboxyl groups |
Molecular Weight | 770.97 g/mol | Precise conjugation stoichiometry |
Chirality | Two chiral centers in biotin | Essential for protein binding compatibility |
The evolution of PEGylated biotin reagents represents a convergence of two distinct biochemical technologies: the avidin-biotin system discovered in the 1940s and PEG conjugation techniques developed in the 1970s [3] [9]. Early biotinylation reagents featured short alkyl spacers (e.g., biotin-amidocaproate) that frequently resulted in steric hindrance and limited accessibility of the biotin group in complex biological systems [7]. The introduction of PEG spacers began in the 1990s with short-chain variants (PEG2-PEG4) that improved aqueous solubility but offered minimal improvements in binding accessibility [9].
The development of longer-chain PEG reagents accelerated in the early 2000s as researchers recognized the critical importance of spacer length in solid-phase assays and diagnostic applications [5] [9]. Biotin-PEG11-amine emerged as an optimized solution balancing several factors: sufficient length to bypass steric barriers, adequate water solubility for biological applications, and appropriate chemical stability for conjugation chemistry [1] [8]. This compound represented a significant advancement over previous generations by enabling efficient biotin-streptavidin interactions even when conjugated to large protein complexes or solid surfaces [5] [9].
Modern synthetic approaches to Biotin-PEG11-amine employ highly controlled conjugation chemistry, typically starting from monodisperse PEG building blocks that ensure consistent chain length [1] [10]. The current commercial availability of this reagent from multiple specialty manufacturers reflects its established role in proteomics, diagnostic assay development, and targeted drug delivery systems [1] [2] [8].
Table 2: Evolution of PEGylated Biotin Reagents
Generation | Time Period | Representative Compounds | Limitations |
---|---|---|---|
First Generation | 1970s-1980s | Biotin-PEG3; Biotin-PEG4 | Minimal steric advantage; limited solubility enhancement |
Second Generation | 1990s-2000s | Biotin-PEG8; NHS-PEG4-Biotin | Moderate length improvement; inconsistent purity |
Third Generation | 2010s-Present | Biotin-PEG11-amine; Maleimide-PEG11-Biotin | Optimal balance of length, solubility, and conjugation efficiency |
The PEG spacer arm in bioconjugation reagents serves multiple critical functions that directly depend on chain length. The approximately 45.2 Å extension provided by the 11 ethylene oxide units in Biotin-PEG11-amine enables several performance advantages over shorter alternatives. First, it positions the biotin moiety beyond the exclusion zone created by the glycocalyx on cell surfaces or the hydration layer around proteins, increasing binding accessibility by up to 4.5-fold compared to non-PEGylated counterparts [5] [9]. Flow chamber assays with P-selectin substrates demonstrated that microparticles functionalized with PEG11-spaced ligands exhibited 7-fold longer bond lifetimes under shear stress compared to those with directly conjugated ligands [5].
The hydrophilic nature of the PEG spacer significantly enhances the solubility of conjugated biomolecules, reducing aggregation during long-term storage and improving performance in aqueous biological systems [6] [9]. This property is particularly valuable when biotinylating hydrophobic proteins or peptides that might otherwise precipitate upon modification. Studies comparing intracellular delivery of modified proteins demonstrated that PEG11-conjugated bovine serum albumin (BSA) maintained significantly better dispersion in physiological buffers than non-PEGylated versions [6].
The spacer length also critically influences binding kinetics in diagnostic and purification applications. The extended reach allows the biotin moiety to access binding pockets in avidin/streptavidin that might be sterically blocked when using shorter spacers [3] [7]. This translates to more efficient capture in affinity chromatography and enhanced signal detection in diagnostic assays. For PROTAC synthesis—where Biotin-PEG11-amine serves as a crucial linker—the spacer length facilitates proper ternary complex formation between the target protein, E3 ubiquitin ligase, and the proteasome machinery [1].
Table 3: Performance Comparison of PEG Spacer Lengths in Bioconjugation
Parameter | Short Spacer (PEG4) | Medium Spacer (PEG8) | Biotin-PEG11-amine |
---|---|---|---|
Approximate Length | 16-20 Å | 30-35 Å | ~45.2 Å |
Steric Hindrance Reduction | Limited improvement over direct conjugation | Moderate improvement | Optimal positioning beyond protein exclusion zones |
Solubility Enhancement | Moderate | Good | Excellent (prevents aggregation) |
Bond Lifetime Under Shear | 1.5-fold increase | 3.5-fold increase | 7-fold increase [5] |
Intracellular Uptake Efficiency | Variable by protein charge | Improved for anionic proteins | Significantly improved for anionic proteins [6] |
PROTAC Assembly Efficiency | Suboptimal complex formation | Moderate efficiency | Enhanced ternary complex formation [1] |
The structural flexibility of the PEG chain represents another critical advantage. Unlike rigid alkyl spacers, the dynamic motion of ethylene oxide units creates an expanded conformational radius that increases the effective interaction volume of the attached biotin molecule [5] [9]. This property is particularly valuable in flow-based systems where ligand-receptor interactions occur under mechanical stress, such as in vascular targeting applications. Microparticles decorated with PEG11-conjugated ligands demonstrate significantly improved rolling fluxes and adhesion frequencies compared to those with shorter spacers [5].
Recent advances in nanoparticle targeting have further validated the importance of optimized spacer lengths. Biotin-PEG11-amine enables functionalization of nanoparticles with biotin while maintaining sufficient distance from the particle surface to ensure efficient engagement with streptavidin conjugates [5] [9]. This application takes full advantage of the spacer's dual role in reducing steric interference while simultaneously providing a hydrophilic protective layer that minimizes non-specific protein adsorption—a critical requirement for in vivo diagnostic and therapeutic applications.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7